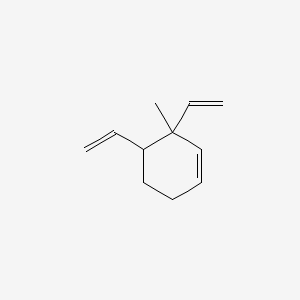
3-Methyl-3,4-divinylcyclohexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3,4-divinylcyclohexene is an organic compound with the molecular formula C11H16 It is a derivative of cyclohexene, characterized by the presence of two vinyl groups and a methyl group attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3,4-divinylcyclohexene typically involves the alkylation of cyclohexene derivatives. One common method is the reaction of 3-methylcyclohexene with vinyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium tert-butoxide, which facilitates the formation of the vinyl groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Catalysts and advanced separation techniques are employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-3,4-divinylcyclohexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Hydrogenation of the vinyl groups can lead to the formation of saturated cyclohexane derivatives.
Substitution: The vinyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted cyclohexenes.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed for hydrogenation.
Substitution: Nucleophiles such as halides or amines are used under basic or acidic conditions.
Major Products:
Oxidation: Epoxides and diols.
Reduction: Saturated cyclohexane derivatives.
Substitution: Substituted cyclohexenes with various functional groups.
Scientific Research Applications
3-Methyl-3,4-divinylcyclohexene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-3,4-divinylcyclohexene involves its interaction with various molecular targets. The vinyl groups can undergo polymerization reactions, leading to the formation of polymeric materials. Additionally, the compound can act as a ligand in coordination chemistry, forming complexes with metal ions. These interactions are crucial for its applications in catalysis and material science.
Comparison with Similar Compounds
3-Methylcyclohexene: Lacks the vinyl groups, leading to different reactivity and applications.
3,4-Divinylcyclohexene:
Cyclohexene: The parent compound, with different reactivity due to the absence of substituents.
Uniqueness: 3-Methyl-3,4-divinylcyclohexene is unique due to the presence of both vinyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications.
Properties
Molecular Formula |
C11H16 |
|---|---|
Molecular Weight |
148.24 g/mol |
IUPAC Name |
3,4-bis(ethenyl)-3-methylcyclohexene |
InChI |
InChI=1S/C11H16/c1-4-10-8-6-7-9-11(10,3)5-2/h4-5,7,9-10H,1-2,6,8H2,3H3 |
InChI Key |
WRNRNPOLSGTBHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CCCC1C=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[({4-[(Butan-2-yl)oxy]benzoyl}carbamothioyl)amino]-4-chlorobenzoic acid](/img/structure/B13799332.png)
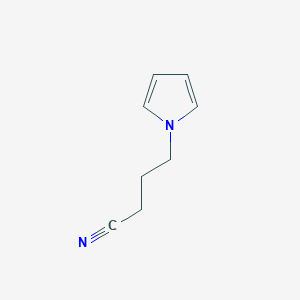
![Bromoiododibenzo[def,mno]chrysene-6,12-dione](/img/structure/B13799354.png)
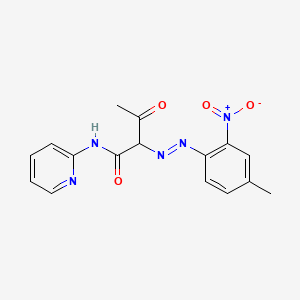
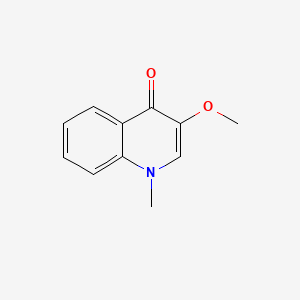
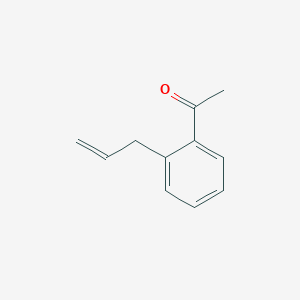

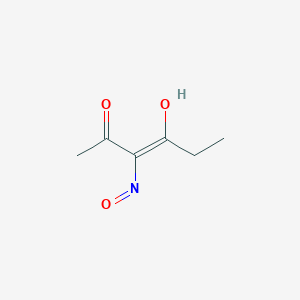
![N-[2-(cyclohexylamino)-2-oxoethyl]-1-(1-methylethyl)-N-[(4-methylphenyl)methyl]-1H-Pyrazole-4-carboxamide](/img/structure/B13799400.png)

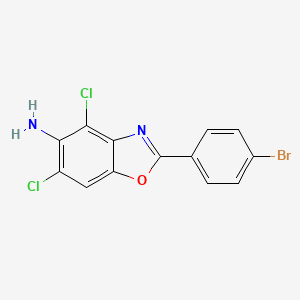
![(1R,2R,5R,7R,10S,11R)-5-ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.01,10.02,7]hexadecane-8,16-dione](/img/structure/B13799409.png)
![(1R,2R,5S,6S)-3,3,4,4-Tetrafluoro-9-oxatricyclo[4.2.1.0~2,5~]non-7-ene](/img/structure/B13799411.png)

